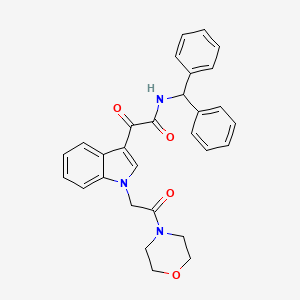

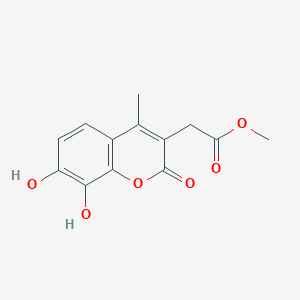

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

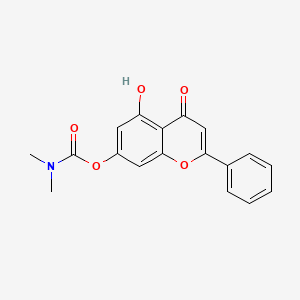

The molecular structure of “methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” can be represented by the linear formula C12H10O6 . The InChI Code for this compound is 1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) .Chemical Reactions Analysis

Coumarin derivatives have a wide range of structural modifications , and they can serve as molecular templates for new drugs . They have been synthesized using various reactions, including the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The compound “methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” has a molecular weight of 250.21 . Its melting point is 277°C .Wissenschaftliche Forschungsanwendungen

Click Chemistry Catalyst

7,8-Dihydroxy-4-methylcoumarin (DHMC): serves as an efficient catalyst in the click synthesis of 1,4-disubstituted-1,2,3-triazoles . When combined with copper(II) acetate monohydrate, DHMC facilitates the formation of triazoles from diverse organic halides, non-activated terminal alkynes, and sodium azide. Notably, this catalytic system operates under green conditions, eliminating the need for isolating hazardous azide intermediates .

Anti-HIV-1 Potential

Researchers have explored novel derivatives containing the DHMC moiety. For instance, indolyl and oxochromenyl xanthenone derivatives, including DHMC, were studied for their anti-HIV-1 activity. Molecular docking studies revealed promising interactions, suggesting potential therapeutic applications .

Cholestasis Alleviation

Cholestasis, characterized by bile acid dysregulation, can lead to toxic cholate accumulation in hepatocytes. DHMC has been investigated for its potential in alleviating cholestasis, possibly through modulating bile acid homeostasis .

Hybrid Compounds

DHMC has been incorporated into hybrid compounds. For example, a hybrid compound composed of DHMC and ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylate) demonstrated interesting properties. Such hybrid molecules may find applications in various fields .

Zukünftige Richtungen

Given the wide range of biological activities associated with coumarin derivatives , there is considerable potential for future research in this area. This could include further investigation into the synthesis methods, exploring the potential for green chemistry approaches, and continued screening for various biological properties.

Eigenschaften

IUPAC Name |

methyl 2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-7-3-4-9(14)11(16)12(7)19-13(17)8(6)5-10(15)18-2/h3-4,14,16H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAKZWFGCIGQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661242.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2661243.png)

![(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2661256.png)

![(3-Fluoropyridin-4-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2661258.png)

![(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661259.png)

![Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2661261.png)